

Application Notes and Protocols: Niclosamide in the Study of Enzalutamide-Resistant Prostate Cancer

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Compound of Interest				
Compound Name:	Niclosamide (sodium)			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of niclosamide, an FDA-approved antihelminthic drug, as a tool to investigate and potentially overcome enzalutamide resistance in prostate cancer. The following sections detail the molecular mechanisms of niclosamide's action, present quantitative data from preclinical studies, and provide detailed protocols for key experiments.

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). However, the development of resistance remains a significant clinical challenge. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain targeted by enzalutamide.[1][2][3] Niclosamide has emerged as a promising agent to circumvent enzalutamide resistance through multiple mechanisms, including the degradation of AR-V7, and inhibition of STAT3 and Wnt/β-catenin signaling pathways.[4][5]

Mechanisms of Action of Niclosamide in Enzalutamide Resistance

Methodological & Application



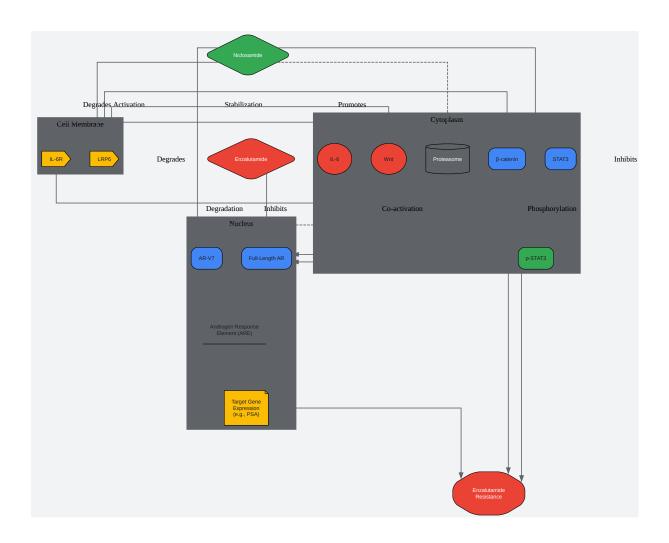


Niclosamide's ability to counteract enzalutamide resistance stems from its pleiotropic effects on several key signaling pathways implicated in prostate cancer progression:

- Inhibition of Androgen Receptor Splice Variants (AR-Vs): Niclosamide has been identified as
 a potent inhibitor of AR-V7.[1][2][7] It promotes the proteasome-dependent degradation of
 AR-V7 protein, thereby reducing its transcriptional activity and hindering the growth of
 enzalutamide-resistant tumors.[2][7]
- Inhibition of STAT3 Signaling: The IL-6/STAT3 signaling axis is another crucial pathway contributing to enzalutamide resistance.[4][5][8] Niclosamide inhibits the phosphorylation of STAT3, preventing its activation and the expression of its downstream target genes.[4][9]
 This action can reverse enzalutamide resistance and inhibit cell migration and invasion.[4][5]
- Inhibition of Wnt/β-catenin Signaling: Aberrant Wnt/β-catenin signaling is also associated with prostate cancer progression and drug resistance.[6][10] Niclosamide has been shown to inhibit this pathway by promoting the degradation of the Wnt co-receptor LRP6.[2][11]
- Mitochondrial Uncoupling: Niclosamide can act as a mitochondrial uncoupler, disrupting cellular metabolism and inducing apoptosis in cancer cells.[12][13][14]

The multifaceted mechanism of niclosamide is depicted in the signaling pathway diagram below.





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Caption: Signaling pathways involved in enzalutamide resistance and points of intervention by niclosamide.

Data Presentation

The following tables summarize the quantitative data on the efficacy of niclosamide in enzalutamide-resistant prostate cancer models.

Table 1: In Vitro Efficacy of Niclosamide in Prostate Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Assay Type	Reference
PC-3	Prostate Cancer	< 1	Proliferation	[2][11]
DU145	Prostate Cancer	< 1	Proliferation	[2][11]
DU145	Prostate Cancer	0.7	Proliferation	[9][15]
DU145	Prostate Cancer	0.1	Colony Formation	[9][15]
LNCaP95	Enzalutamide- Resistant Prostate Cancer	0.130	Anti-proliferation	[8]
22Rv1	Enzalutamide- Resistant Prostate Cancer	0.0997	Anti-proliferation	[8]

Table 2: Effect of Niclosamide on AR-V7 Degradation

Cell Line	Treatment	IC50 of Degradation (μΜ)	Reference
LNCaP95	Niclosamide	0.644	[8]

Table 3: In Vitro Combination Therapy with Niclosamide and Enzalutamide



Cell Line	Niclosamide Concentration (μΜ)	Enzalutamide Concentration (µM)	Effect	Reference
CWR22Rv1	0.25	20	Synergistic inhibition of cell growth and colony formation	[4]
C4-2B MDVR	0.25	20	Synergistic inhibition of cell growth and colony formation	[4]
LNCaP-s17	0.25	20	Synergistic inhibition of cell growth and colony formation	[5]

Table 4: In Vivo Efficacy of Niclosamide

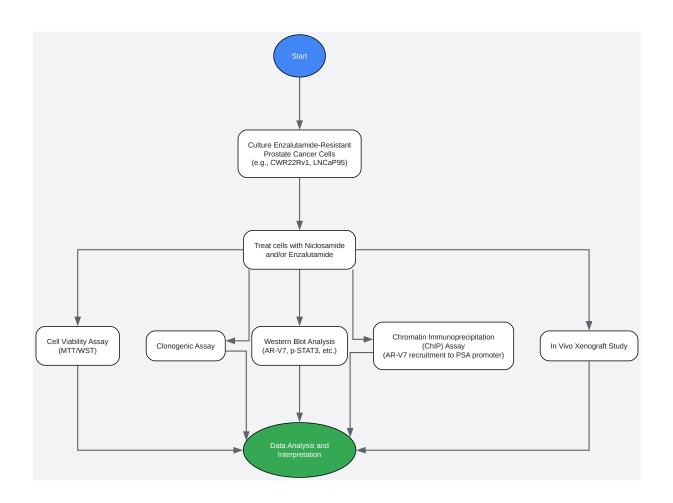
Xenograft Model	Treatment	Dosage	Tumor Growth Inhibition	Reference
22Rv1	Niclosamide	25 mg/kg or 50 mg/kg	Significant and dose-dependent	[16]
CWR22Rv1	Niclosamide + Enzalutamide	Not specified	Significant inhibition of enzalutamide- resistant tumor growth	[10]
CWR22Rv1	Niclosamide + Bicalutamide	0.5 μM (in vitro equivalent)	Inhibition of enzalutamide- resistant tumor growth	[12][17]



Experimental Protocols

Detailed protocols for key experiments to study the effects of niclosamide on enzalutamideresistant prostate cancer cells are provided below.





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Caption: A generalized experimental workflow for studying the effects of niclosamide.



Protocol 1: Cell Viability Assay (WST-1 Assay)

Objective: To determine the effect of niclosamide on the viability of enzalutamide-resistant prostate cancer cells.

Materials:

- Enzalutamide-resistant prostate cancer cell lines (e.g., 22Rv1, LNCaP95)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- · 96-well plates
- Niclosamide (stock solution in DMSO)
- Enzalutamide (stock solution in DMSO)
- WST-1 reagent
- Microplate reader

Procedure:

- Seed cells (1-2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[16]
- Prepare serial dilutions of niclosamide (e.g., 0.25-10 μM) and/or enzalutamide in complete medium.[16] Ensure the final DMSO concentration is below 0.1%.
- Replace the medium with the drug-containing medium and incubate for 48 hours.[16]
- Add 10 μL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for AR-V7 and p-STAT3



Objective: To assess the effect of niclosamide on the protein levels of AR-V7 and phosphorylated STAT3.

Materials:

- Treated and untreated cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-AR-V7, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate
- Imaging system

Procedure:

- Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[18]
- Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[19]
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[18]
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.[19]



- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[18]
- Quantify band intensities relative to the loading control (β-actin).

Protocol 3: Clonogenic Assay

Objective: To evaluate the long-term effect of niclosamide on the proliferative capacity of single cells.

Materials:

- Enzalutamide-resistant prostate cancer cells
- 6-well or 100 mm culture dishes
- · Complete cell culture medium
- Niclosamide and/or enzalutamide
- Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

- Seed a low density of cells (e.g., 1500 cells/dish) in 100 mm dishes.[4]
- Treat the cells with the desired concentrations of niclosamide and/or enzalutamide.[4]
- Incubate the plates for 10-14 days, changing the medium every 3-4 days.[4]
- When colonies are visible, wash the plates with PBS, fix with methanol, and stain with crystal violet solution for 30 minutes.[4]
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (typically >50 cells).



Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if niclosamide affects the recruitment of AR-V7 to the promoter region of target genes like PSA.

Materials:

- · Treated and untreated cells
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- · Lysis and sonication buffers
- Anti-AR-V7 antibody and IgG control
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- DNA purification kit
- Primers for the PSA promoter region
- qPCR reagents and instrument

Procedure:

- Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.[14]
- Quench the reaction with glycine.[20]



- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[13]
- Pre-clear the chromatin with protein A/G beads.
- Immunoprecipitate the chromatin overnight at 4°C with an anti-AR-V7 antibody or IgG control.[14]
- Capture the antibody-chromatin complexes with protein A/G beads.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove nonspecific binding.[21]
- Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K. [21]
- Purify the DNA.
- Perform qPCR using primers specific for the androgen response elements (AREs) in the PSA promoter.[13]

Protocol 5: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of niclosamide, alone or in combination with enzalutamide, in an animal model of enzalutamide-resistant prostate cancer.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Enzalutamide-resistant prostate cancer cells (e.g., CWR22Rv1) mixed with Matrigel
- Niclosamide (formulated for oral or IP administration)
- Enzalutamide (formulated for oral administration)
- Calipers for tumor measurement
- Animal balance



Procedure:

- Subcutaneously inject enzalutamide-resistant prostate cancer cells into the flanks of the mice.[16]
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups (e.g., vehicle, niclosamide, enzalutamide, combination).
- Administer treatments as per the planned schedule (e.g., daily oral gavage).[10][16]
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and AR-V7).[12]

Conclusion

Niclosamide represents a valuable pharmacological tool for studying the mechanisms of enzalutamide resistance in prostate cancer. Its ability to target multiple signaling pathways, particularly the AR-V7 axis and STAT3 signaling, provides a strong rationale for its use in preclinical research. The protocols outlined in these application notes offer a framework for investigating the potential of niclosamide to overcome therapeutic resistance and inform the development of novel treatment strategies for advanced prostate cancer. However, the poor oral bioavailability of niclosamide may limit its direct clinical translation, and further studies with optimized formulations or analogs are warranted.[1][22]

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